molecular formula C16H17N3 B1667145 2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine CAS No. 309726-06-5

2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine

Cat. No. B1667145
M. Wt: 251.33 g/mol
InChI Key: ZNPSDSMZKLWRLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMH-22 is an inhibitor of RNA polymerase I. It acts by causing nucleolar stress and showing potent anticancer activity across many tumor types.

properties

IUPAC Name

2,4,7,9-tetramethylbenzo[b][1,8]naphthyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-8-5-10(3)15-12(6-8)14(17)13-9(2)7-11(4)18-16(13)19-15/h5-7H,1-4H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPSDSMZKLWRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C3C(=CC(=NC3=N2)C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354172
Record name 2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine

CAS RN

309726-06-5
Record name 309726-06-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine
Reactant of Route 2
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine
Reactant of Route 3
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine
Reactant of Route 4
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine
Reactant of Route 5
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine
Reactant of Route 6
2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine

Citations

For This Compound
3
Citations
L Morgado-Palacin, S Llanos, C Blanco-Aparicio… - Cancer Research, 2013 - AACR
Cancer cells require highly elevated levels of ribosome biogenesis to meet the demand for increased protein synthesis. Ribosome biogenesis, one of the most energy demanding …
Number of citations: 0 aacrjournals.org
DD Dudgeon, S Shinde, Y Hua… - Journal of …, 2010 - journals.sagepub.com
In recent years, advances in structure-based drug design and the development of an impressive variety of high-throughput screening (HTS) assay formats have yielded an expanding …
Number of citations: 38 journals.sagepub.com
L Morgado-Palacin, S Llanos… - …, 2014 - academic.oup.com
Nucleolar disruption has recently emerged as a relevant means to activate p53 through inhibition of HDM2 by ribosome-free RPL11. Most drugs that induce nucleolar disruption also …
Number of citations: 34 academic.oup.com

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